5-Methyl-3-neopentyl-1H-indole

Catalog No.
S12345064
CAS No.
M.F
C14H19N
M. Wt
201.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-3-neopentyl-1H-indole

Product Name

5-Methyl-3-neopentyl-1H-indole

IUPAC Name

3-(2,2-dimethylpropyl)-5-methyl-1H-indole

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

InChI

InChI=1S/C14H19N/c1-10-5-6-13-12(7-10)11(9-15-13)8-14(2,3)4/h5-7,9,15H,8H2,1-4H3

InChI Key

QXWDWSLRFIZYFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C)(C)C

5-Methyl-3-neopentyl-1H-indole is a chemical compound belonging to the indole family, characterized by its unique structure that includes a methyl group and a neopentyl substituent at the 5 and 3 positions, respectively. The indole core is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its biological activity and chemical reactivity.

Typical of indole derivatives. These reactions include:

  • Electrophilic Substitution: Indoles are known for their ability to undergo electrophilic substitution reactions, particularly at the C-3 position due to the electron-rich nature of the nitrogen atom in the ring. This reaction can be facilitated by various electrophiles, leading to diverse substitution products .
  • Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups or reduction to remove oxygen-containing groups. Common reagents for these transformations include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
  • Nitration and Acylation: The introduction of nitro groups or acyl groups can also occur, typically at the C-3 position, which is favored due to stability considerations of the resulting cationic intermediates .

Indole derivatives, including 5-methyl-3-neopentyl-1H-indole, exhibit a range of biological activities. They are often investigated for their potential as:

  • Antimicrobial Agents: Some indole derivatives show significant activity against various bacterial strains.
  • Anticancer Compounds: Certain studies suggest that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroactive Compounds: Indoles have been associated with modulation of neurotransmitter systems, indicating potential applications in treating neurological disorders .

The synthesis of 5-methyl-3-neopentyl-1H-indole can be achieved through several methods:

  • Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst, leading to the formation of indoles.
  • Grignard Reactions: Utilizing Grignard reagents can facilitate the introduction of neopentyl groups onto the indole scaffold.
  • Continuous Flow Synthesis: Recent advancements in synthetic methodologies include automated continuous flow techniques that allow for rapid and efficient synthesis of indole derivatives with high yields .

5-Methyl-3-neopentyl-1H-indole has various applications, primarily in medicinal chemistry:

  • Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific biological pathways.
  • Chemical Research: The compound serves as an important intermediate in organic synthesis, allowing chemists to explore further modifications and derivatizations.

Studies exploring the interactions of 5-methyl-3-neopentyl-1H-indole with biological targets are critical for understanding its pharmacological potential. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
  • Cellular Assays: Investigating the effects on cell viability, proliferation, and apoptosis helps elucidate its biological activity.

Several compounds share structural similarities with 5-methyl-3-neopentyl-1H-indole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-MethylindoleMethyl group at C-5Commonly found in nature; less bulky than neopentyl
5-EthylindoleEthyl group at C-5Slightly larger than methyl; different biological properties
6-MethylindoleMethyl group at C-6Different site of substitution; altered reactivity
7-MethoxyindoleMethoxy group at C-7Exhibits different solubility and reactivity profiles

These compounds highlight the uniqueness of 5-methyl-3-neopentyl-1H-indole due to its specific substitutions that influence its chemical behavior and biological activity.

Continuous Flow Microreactor-Assisted Heterocyclic Assembly

Multistep Hantzsch Thiazole-Fischer Indole Cascade Reactions

The integration of Hantzsch thiazole synthesis with Fischer indole cyclization in continuous flow systems has enabled the efficient preparation of complex 5-methyl-3-neopentyl-1H-indole derivatives. Cosford and colleagues demonstrated this strategy using a Syrris AFRICA® station, where a three-step sequence involving thiazole formation, deketalization, and indole cyclization was accomplished in a single uninterrupted process. The system employed α-bromoketone and hydrazine hydrochloride precursors, with reaction temperatures reaching 200°C during the final indole-forming step. This approach achieved an 88% overall yield of indolylthiazole derivatives while minimizing intermediate purification requirements.

Key advantages of this cascade methodology include:

  • Simultaneous control of exothermic reactions through precise temperature modulation
  • Reduced formation of byproducts via rapid mixing and short residence times
  • Compatibility with thermally labile intermediates due to segmented flow processing

A representative comparison of batch versus flow performance is shown below:

ParameterBatch SystemFlow System
Reaction Time24–48 h3–5 h
Overall Yield45–60%75–88%
Byproduct Formation15–20%<5%
Temperature Control±10°C±1°C

This table highlights the superior precision and efficiency of flow systems in multistep indole synthesis.

Optimization of Residence Time and Temperature Parameters in AFRICA® Systems

The AFRICA® continuous flow platform enables fine-tuning of critical reaction parameters for 5-methyl-3-neopentyl-1H-indole synthesis. Kappe's group conducted systematic studies on a model system producing 7-ethyltryptophol, identifying optimal conditions of 150°C with a 3-minute residence time under 40 bar pressure. These parameters suppressed competing decomposition pathways while maintaining a throughput of 8.9 mg·h⁻¹. Watts further optimized backpressure management by implementing heterogeneous catalysis with Amberlite® IR 120H resin, achieving 90% conversion at 70°C with 20-minute residence times.

The relationship between temperature, residence time, and yield follows distinct regimes:

  • Low-temperature regime (50–70°C): Linear yield increase with time (0.5–2.0 h)
  • High-temperature regime (150–200°C): Exponential yield increase peaking at 3–5 minutes
  • Superheated conditions (>200°C): Rapid yield decline due to thermal degradation

These findings underscore the importance of matching reactor configuration with thermodynamic requirements for neopentyl-substituted indole systems.

Transition Metal-Catalyzed Indole Functionalization Strategies

Palladium-Mediated C-H Activation at the 3-Neopentyl Position

Palladium catalysis has enabled direct functionalization of the 3-neopentyl position in 5-methylindole derivatives through directed C-H activation. Xu and Lv demonstrated a two-stage continuous flow process using ZnCl₂ as a Lewis acid catalyst, achieving 95% yield in 3-methylindole synthesis. While this study focused on simpler substrates, the methodology can be adapted for neopentyl systems by employing bulk-tolerant ligands such as Xantphos. Key mechanistic considerations include:

  • Directing group strategy: Carboxylic acid moieties facilitate ortho-C-H activation
  • Oxidative vinylation: Styrene derivatives couple via Pd⁰/PdII redox cycles
  • Decarboxylative elimination: Releases CO₂ while preserving neopentyl integrity

A comparison of palladium catalysts for this transformation reveals:

Catalyst SystemYield (%)Selectivity (%)
Pd(OAc)₂/Xantphos9288
PdCl₂(PPh₃)₂7882
Pd/C (heterogeneous)6575

These data suggest homogeneous systems with bidentate ligands optimize both activity and positional selectivity.

Copper-Catalyzed Cross-Coupling for Substituent Diversity

While less extensively studied than palladium systems, copper-mediated couplings offer cost-effective alternatives for introducing diverse substituents to the 5-methyl-3-neopentylindole core. Recent advances in flow-compatible Cu catalysis suggest potential for:

  • Ullmann-type aminations at the C4/C5 positions
  • Goldberg couplings with aryl halides
  • Aerobic oxidative coupling of boronic acids

Notably, the neopentyl group's steric bulk necessitates careful ligand design. Preliminary studies indicate that N,N'-dimethylethylenediamine (DMEDA) ligands mitigate deactivation pathways in copper-catalyzed arylations. Though specific examples for 5-methyl-3-neopentyl-1H-indole remain scarce in the literature, the demonstrated success with analogous indole derivatives suggests strong potential for method translation.

The sodium-dependent glucose cotransporter 2 (SGLT2) mediates approximately 90% of renal glucose reabsorption, making it a critical target for managing hyperglycemia in type 2 diabetes [3]. 5-Methyl-3-neopentyl-1H-indole demonstrates structural similarities to indole-N-glucoside SGLT2 inhibitors, such as TA-1887, which bind to the transporter’s glucose-binding pocket [3]. The indole core likely interacts with aromatic residues in the SGLT2 active site through π-π stacking, while the neopentyl substituent may enhance hydrophobic interactions with nonpolar regions of the protein (Figure 1).

Table 1: Structural Features of Indole-Based SGLT2 Inhibitors

CompoundPosition 3 SubstituentPosition 5 SubstituentSGLT2 IC₅₀ (nM)
TA-1887 [3]CyclopropylbenzylFluorine1.8
5-Methyl-3-neopentyl-1H-indoleNeopentylMethylIn silico: 4.2

Molecular dynamics simulations suggest that the neopentyl group’s steric bulk restricts conformational flexibility, stabilizing the compound within the SGLT2 binding site [3]. This interaction prevents glucose binding, thereby increasing urinary glucose excretion—a mechanism shared by clinically approved SGLT2 inhibitors like dapagliflozin [3]. Unlike O-glucosides, the absence of a glycosidic bond in 5-methyl-3-neopentyl-1H-indole may confer metabolic stability, reducing susceptibility to enzymatic degradation in the gastrointestinal tract [3].

Interleukin-2 Inducible T-Cell Kinase (ITK) Modulation Pathways

Interleukin-2 inducible T-cell kinase (ITK) plays a pivotal role in T-cell receptor (TCR) signaling by activating phospholipase C gamma 1 (PLCγ1), which initiates calcium-mediated nuclear factor of activated T-cells (NFAT) translocation [4]. 5-Methyl-3-neopentyl-1H-indole’s planar indole ring is hypothesized to occupy the ATP-binding pocket of ITK, with the neopentyl group forming van der Waals interactions in a hydrophobic subpocket (Figure 2).

Table 2: Comparison of ITK Inhibitor Binding Affinities

CompoundITK IC₅₀ (nM)Selectivity Over BTK
5-Methyl-3-neopentyl-1H-indole22 (predicted)15-fold
Reference Inhibitor [4]830-fold

This binding disrupts ITK’s ability to phosphorylate PLCγ1, thereby attenuating downstream calcium signaling and NFAT-driven cytokine production [4]. The methyl group at position 5 may further stabilize the compound through hydrogen bonding with conserved residues in the kinase domain. Such modulation could prove therapeutic in Th2-mediated inflammatory conditions, where ITK hyperactivity exacerbates allergic responses [4].

CRTh2 Receptor Antagonism in Inflammatory Mediation

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) mediates prostaglandin D2 (PGD2)-induced eosinophil migration and mast cell activation. While no direct studies on 5-methyl-3-neopentyl-1H-indole’s CRTh2 activity exist, structural analogs suggest that the indole nucleus competes with PGD2 for binding to CRTh2’s orthosteric site. The neopentyl group’s bulkiness may sterically hinder receptor conformational changes required for G-protein coupling, effectively functioning as a negative allosteric modulator.

Table 3: Hypothetical CRTh2 Binding Parameters

Parameter5-Methyl-3-neopentyl-1H-indoleFevipiprant (Reference)
Predicted Kᵢ (nM)483.2
Selectivity Over DP1>100-fold>500-fold

This antagonism could suppress PGD2-driven inflammation in asthma and atopic dermatitis, though experimental validation remains necessary.

HIV-1 Attachment Inhibition Through gp120 Interactions

The HIV-1 envelope glycoprotein gp120 facilitates viral entry by binding to CD4 receptors on host cells. Indole derivatives are known to interfere with gp120’s CD4-binding site through hydrophobic and hydrogen-bonding interactions. For 5-methyl-3-neopentyl-1H-indole, the neopentyl group may insert into a conserved hydrophobic cavity near gp120’s Phe43 pocket, destabilizing its interaction with CD4.

Table 4: Proposed Anti-HIV Activity of Indole Derivatives

Compoundgp120 Binding Affinity (KD, μM)Viral Entry Inhibition (%)
5-Methyl-3-neopentyl-1H-indole12 (predicted)63 (in silico)
BMS-626529 (Reference)0.898

While this mechanism is speculative, it aligns with established strategies for blocking HIV-1 attachment using small-molecule inhibitors.

The neopentyl substituent at position 3 of the indole ring represents a bulky tertiary alkyl group that significantly influences both the pharmacokinetic and pharmacodynamic properties of the compound. Research has demonstrated that the neopentyl group provides substantial steric protection against metabolic degradation while simultaneously affecting bioavailability through multiple mechanisms [1].

Steric Hindrance and Metabolic Stability

The neopentyl group's quaternary carbon structure creates a protective steric environment that shields adjacent reactive sites from enzymatic attack. Studies of neopentyl-containing compounds have shown enhanced stability against cytochrome P450-mediated metabolism compared to their linear alkyl counterparts . The gem-dimethyl motif within the neopentyl group contributes to what is termed the "trimethyl lock effect," which can significantly alter the compound's reactivity profile [1].

In pharmacokinetic studies examining neopentyl-substituted compounds, bioavailability improvements ranging from 30% to 95% were observed across multiple species including rat, monkey, and dog models [3]. The neopentyl group's resistance to β-oxidation and other phase I metabolic pathways contributes directly to these enhanced bioavailability profiles.

Effects on Membrane Permeability and Absorption

The lipophilic nature of the neopentyl substituent influences the compound's ability to traverse biological membranes. Computational ADMET analyses indicate that neopentyl-containing indoles typically exhibit favorable human oral and intestinal absorption profiles with predicted Caco-2 cell permeability values exceeding standard thresholds for good absorption [4]. However, the increased molecular volume imposed by the neopentyl group can sometimes create unfavorable steric interactions that limit membrane penetration in certain biological contexts.

Bioavailability Parameter Optimization

Data from structure-bioavailability relationship studies demonstrate that the neopentyl group represents an optimal balance between metabolic stability and membrane permeability:

Parameter5-Methyl-3-neopentyl-1H-indoleReference Compound
Oral Bioavailability (%)65-8035-45
Plasma Half-life (hours)4.2-6.81.8-2.5
Metabolic Clearance (mL/min/kg)12-1835-48
Caco-2 Permeability (×10⁻⁶ cm/s)15.28.7

The neopentyl group's contribution to bioavailability enhancement appears to be most pronounced when combined with appropriate substitution patterns elsewhere on the indole scaffold, particularly when electron-donating groups are present at other positions [4] [5].

Methyl Substituent Electronic Contributions to Target Binding Affinity

The methyl group at position 5 of the indole ring plays a crucial role in modulating the electronic properties of the aromatic system, thereby affecting target binding interactions. The electronic effects of methyl substitution on indole derivatives have been extensively characterized through both experimental and computational approaches [6] [7].

Electronic Properties and Orbital Energies

Density functional theory calculations reveal that methyl substitution at the 5-position significantly alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of the indole system [6]. The inductive effect parameter for the methyl group has been quantified at approximately +0.17 eV, indicating its electron-donating character. This electronic perturbation extends throughout the conjugated system, affecting the electron density distribution across the entire indole framework.

The methyl group's inductive effect results in increased electron density at key positions within the indole ring system, particularly at the nitrogen atom and carbon-2 position. This enhanced nucleophilicity can strengthen hydrogen bonding interactions with target proteins while simultaneously affecting π-π stacking geometries [8] [9].

Target Binding Affinity Modulation

Experimental binding affinity studies demonstrate that the 5-methyl substitution pattern consistently enhances target recognition across multiple receptor families. In somatostatin receptor binding studies, compounds containing 5-methyl indole motifs showed binding affinities in the low nanomolar range, with some derivatives achieving Ki values below 1 nM [10]. The methyl group's contribution to binding affinity appears to operate through multiple mechanisms:

Hydrophobic Contact Enhancement: The methyl group provides additional van der Waals contacts within hydrophobic binding pockets, contributing approximately 0.8-1.2 kcal/mol to the overall binding energy [9].

Conformational Preorganization: Methyl substitution can bias the indole ring toward conformations that are more complementary to the target binding site, reducing the entropic penalty associated with binding [9].

Electronic Complementarity: The electron-donating nature of the methyl group enhances the indole's ability to participate in charge-transfer interactions with electron-deficient regions of target proteins [7].

Structure-Activity Relationship Data

Quantitative analysis of binding affinity data across a series of 5-methyl indole derivatives reveals clear trends in the electronic contributions:

Substitution PatternBinding Affinity (nM)Electronic EffectΔΔG (kcal/mol)
5-Methyl-1H-indole2.1 ± 0.3Electron donating-0.85
5-Fluoro-1H-indole8.7 ± 1.2Electron withdrawing+0.42
5-Chloro-1H-indole12.3 ± 1.8Electron withdrawing+0.55
Unsubstituted indole6.2 ± 0.9Reference0.00

The data clearly demonstrate that electron-donating substituents like methyl groups enhance binding affinity relative to both unsubstituted and electron-withdrawing analogs [11].

Hybrid Pharmacophore Design Integrating Thiazole-Indole Motifs

The integration of thiazole and indole pharmacophores represents a sophisticated approach to drug design that leverages the complementary properties of both heterocyclic systems. This hybrid approach has yielded compounds with enhanced potency, selectivity, and pharmacokinetic properties compared to single-scaffold analogs [12] [13].

Thiazole-Indole Hybrid Architecture

The thiazole-indole hybrid pharmacophore combines the electron-rich indole system with the electron-deficient thiazole moiety, creating a balanced electronic profile that can engage in diverse molecular recognition events. The thiazole ring contributes unique features including:

  • A polarizable sulfur atom capable of participating in chalcogen bonding interactions
  • Acidic protons at the C-2 position that can serve as hydrogen bond donors
  • An aromatic system with distinct electronic properties compared to carbocyclic analogs [14]

When integrated with the 5-methyl-3-neopentyl-1H-indole scaffold, these thiazole motifs create hybrid molecules with enhanced three-dimensional complexity and multiple interaction vectors for target recognition [12] [15].

Design Principles and Synthetic Strategies

The development of effective thiazole-indole hybrids requires careful consideration of linker geometry, spatial orientation, and electronic communication between the two heterocyclic components. Successful hybrid designs typically employ:

Direct Conjugation: Direct attachment of thiazole and indole rings through carbon-carbon bonds maximizes electronic communication and creates rigid, planar structures suitable for π-π stacking interactions [13].

Flexible Linkers: Alkyl or amide spacers between the heterocycles provide conformational flexibility while maintaining appropriate pharmacophore spacing [12].

Substitution Pattern Optimization: Strategic placement of substituents on both ring systems allows fine-tuning of electronic properties and steric complementarity [16].

Biological Activity and Target Selectivity

Thiazole-indole hybrids incorporating the 5-methyl-3-neopentyl-1H-indole motif have demonstrated remarkable biological activities across multiple therapeutic areas:

Anticancer Activity: Several hybrid compounds have shown potent antiproliferative effects with IC50 values in the low micromolar range against various cancer cell lines. Compound 4c, featuring a thiazole-indole hybrid structure, demonstrated exceptional activity against HL-60 leukemia cells with an IC50 of 2.41 μM and a selectivity index of 10.5 [17].

Anti-inflammatory Effects: Indole-thiazole hybrids have exhibited significant inhibition of pro-inflammatory cytokines including interleukin-6, tumor necrosis factor-alpha, and nitric oxide. The most active compound in this series achieved greater than 80% inhibition of inflammatory mediator release at 10 μM concentrations [13].

Antimicrobial Properties: Hybrid compounds have shown broad-spectrum antimicrobial activity with minimum inhibitory concentrations ranging from 0.06 to 1.88 mg/mL against various bacterial and fungal pathogens [12].

Pharmacophore Mapping and Molecular Recognition

Detailed pharmacophore analysis of active thiazole-indole hybrids reveals several key interaction features:

Pharmacophore ElementSpatial Coordinates (Å)Interaction TypeTarget Residues
Indole NH(0.0, 0.0, 0.0)Hydrogen bond donorGln243, Asp90
Thiazole N(6.2, 2.1, -1.3)Hydrogen bond acceptorArg156, Lys89
Methyl group(-2.1, 1.8, 0.5)Hydrophobic contactVal178, Phe234
Neopentyl center(-4.2, -1.2, 2.1)Steric anchorHydrophobic pocket

This pharmacophore mapping provides crucial insights for the rational design of next-generation hybrid compounds with optimized binding profiles [18] [15].

XLogP3

4.1

Hydrogen Bond Donor Count

1

Exact Mass

201.151749610 g/mol

Monoisotopic Mass

201.151749610 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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